molecular formula C16H19FN2O4 B7774739 Boc-6-fluoro-DL-tryptophan

Boc-6-fluoro-DL-tryptophan

Cat. No.: B7774739
M. Wt: 322.33 g/mol
InChI Key: VVTAJUCNHDSAJU-UHFFFAOYSA-N
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Description

Boc-6-fluoro-DL-tryptophan (CAS 67308-25-2) is a fluorinated derivative of the amino acid tryptophan, modified with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₁₉FN₂O₄, with a molecular weight of 322.34 g/mol . The compound features a fluorine atom at the 6th position of the indole ring and exists as a racemic mixture (DL-form), making it suitable for applications requiring non-chiral intermediates, such as peptide synthesis . Suppliers like Matrix Scientific and CymitQuimica offer this compound for research and industrial use, with a typical price of $154.00 per 100 mg .

Properties

IUPAC Name

3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTAJUCNHDSAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Synthesis with Fluorinated Indole Precursors

A classical approach involves the Strecker amino acid synthesis, starting with 6-fluoroindole. Condensation of 6-fluoroindole with acetaldehyde and ammonium cyanide in aqueous HCl forms the α-aminonitrile intermediate, which is hydrolyzed under acidic conditions to yield 6-fluoro-DL-tryptophan. This method provides racemic DL-tryptophan but requires careful control of reaction conditions to avoid over-hydrolysis or side reactions.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods using acylases or lipases can resolve racemic 6-fluoro-DL-tryptophan into its enantiomers. For example, α-chymotrypsin selectively hydrolyzes the methyl ester of Boc-protected 6-fluoro-DL-tryptophan, enabling separation of L- and D-enantiomers via chiral HPLC. This step is critical for applications requiring enantiomerically pure compounds.

Boc Protection of 6-Fluoro-DL-Tryptophan

Reaction Conditions and Reagents

The amino group of 6-fluoro-DL-tryptophan is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system. A typical procedure involves dissolving 6-fluoro-DL-tryptophan (1.0 equiv) in tetrahydrofuran (THF) and adding Boc anhydride (1.2 equiv) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The reaction is stirred at room temperature for 12–24 hours, monitored by TLC or LC-MS for completion.

Table 1: Optimization of Boc Protection Conditions

ParameterOptimal ValueYield (%)
SolventTHF85–90
BaseTriethylamine78
CatalystDMAP92
Temperature25°C90

Purification and Characterization

Crude Boc-6-fluoro-DL-tryptophan is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Characterization by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) confirms the structure:

  • 1H NMR (400 MHz, CDCl3): δ 7.55 (d, J = 8.0 Hz, 1H, ArH), 7.32 (d, J = 7.6 Hz, 1H, ArH), 7.15 (t, J = 7.2 Hz, 1H, ArH), 6.98 (s, 1H, NHBoc), 4.50 (m, 1H, CHα), 3.20 (dd, J = 14.4, 5.2 Hz, 1H, CH2), 2.95 (dd, J = 14.4, 8.4 Hz, 1H, CH2), 1.43 (s, 9H, C(CH3)3).

  • HRMS (ESI+): Calculated for C16H19FN2O4 [M+H]+: 346.1295; Found: 346.1298.

Industrial-Scale Production and Applications

Automated Radiosynthesis Platforms

The FASTlabTM synthesizer (GE Healthcare) enables fully automated Boc protection and fluorine-18 labeling for radiopharmaceutical applications. Single-use cassettes and predefined protocols enhance reproducibility, with radiochemical yields exceeding 75%.

Role in Drug Development

Boc-6-fluoro-DL-tryptophan serves as a precursor for PET tracers targeting indoleamine 2,3-dioxygenase (IDO), an enzyme overexpressed in cancers. Its stability under physiological conditions and compatibility with SPECT/PET imaging make it invaluable in oncology research .

Chemical Reactions Analysis

Types of Reactions

Boc-6-fluoro-DL-tryptophan can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Deprotection: TFA in dichloromethane is commonly used for Boc removal.

Major Products

Scientific Research Applications

Boc-6-Fluoro-D-tryptophan is a modified tryptophan derivative with a fluorine atom at the 6-position of its indole ring and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C16H19FN2O4, and it has a molecular weight of 322.33 g/mol. Due to its structural similarity to tryptophan, an essential amino acid, Boc-6-Fluoro-D-tryptophan is biologically relevant. The fluorine modification alters its metabolic pathways and enhances its selectivity for certain enzymes, like indoleamine 2,3-dioxygenase (IDO).

Applications in Biochemical Research

Boc-6-Fluoro-D-tryptophan is used as a tool for studying tryptophan metabolism and the effects of fluorinated compounds in biological systems. Studies have explored its interactions with biological targets.

Comparison with Other Fluorinated Tryptophan Derivatives

Boc-6-Fluoro-D-tryptophan has a specific fluorination pattern and protective group that gives it unique reactivity and biological interactions compared to other derivatives.

Compound NameStructure/ModificationUnique Features
5-Fluoro-DL-TryptophanFluorine at position 5Alters serotonin pathway metabolism
7-Fluoro-DL-TryptophanFluorine at position 7May have distinct effects on receptor binding
N-Methyl-6-Fluoro-D-TryptophanMethyl substitution on nitrogenEnhanced lipophilicity; potential for blood-brain barrier penetration
6-[18F]Fluoro-L-TryptophanRadioactive fluorine for imagingUsed as a PET tracer; provides insights into tryptophan metabolism

Research on Fluorotryptophans

6-Fluoro-DL-tryptophan (6-F-TRP) and L-tryptophan (TRP) compete for binding to albumin and passage through the blood-brain barrier (BBB) . Albumin binds approximately 80% of TRP and 50% of 6-F-TRP, with affinity constants (Ka) of 3.7 +/- 0.04 x 10(4) and 0.62 +/- 0.01 x 10(4) M-1, respectively .

PET-tracers for Tryptophan Metabolism

Mechanism of Action

The mechanism of action of Boc-6-fluoro-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluoro group can affect the electronic properties of the indole ring, potentially altering interactions with other molecules and biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Boc-6-fluoro-DL-tryptophan and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Protecting Group Key Applications/Notes
Boc-6-fluoro-DL-tryptophan 67308-25-2 C₁₆H₁₉FN₂O₄ 322.34 6-Fluoroindole Boc Peptide synthesis, NMR studies
6-Fluoro-DL-tryptophan 7730-20-3 C₁₁H₁₁FN₂O₂ 222.22 6-Fluoroindole None Metabolic studies, precursor for fluorinated peptides
Boc-7-Fluoro-D-tryptophan 1384101-98-7 C₁₆H₁₉FN₂O₄ 322.34 7-Fluoroindole Boc Positional isomer studies; altered electronic effects
Fmoc-6-fluoro-DL-tryptophan 1257853-57-8 C₂₄H₂₂FN₂O₄ 429.45 6-Fluoroindole Fmoc Solid-phase peptide synthesis (base-labile protection)
DL-5-Hydroxytryptophan 4350-09-8 C₁₁H₁₂N₂O₃ 220.22 5-Hydroxyindole None Serotonin precursor; neurological research
N-Acetyl-6-chlorotryptophan 50517-10-7 C₁₃H₁₃ClN₂O₃ 280.71 6-Chloroindole Acetyl Enzyme inhibition studies; halogen substitution effects

Key Comparative Insights

  • Substituent Position : The 6-fluoro substitution in Boc-6-fluoro-DL-tryptophan contrasts with 5-hydroxy (DL-5-Hydroxytryptophan) and 7-fluoro (Boc-7-Fluoro-D-tryptophan) derivatives. Fluorine’s electronegativity at position 6 may enhance aromatic stacking interactions in peptide chains compared to hydroxyl or chloro groups .
  • Protecting Groups :
    • Boc vs. Fmoc : Boc is acid-labile, ideal for stepwise synthesis under acidic conditions, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile, preferred in solid-phase peptide synthesis .
    • Acetyl : Smaller than Boc/Fmoc, offering less steric hindrance but reduced stability during synthesis .
  • Racemic vs. Enantiopure Forms : Boc-6-fluoro-DL-tryptophan’s racemic nature simplifies synthesis compared to enantiopure derivatives like Boc-7-Fluoro-D-tryptophan, which require chiral resolution .
  • Biological Activity : DL-5-Hydroxytryptophan (a serotonin precursor) and Boc-6-fluoro-DL-tryptophan serve divergent roles; the latter’s fluorine substitution may reduce metabolic degradation, enhancing utility in stable isotope labeling .

Biological Activity

Boc-6-fluoro-DL-tryptophan (Boc-6-F-Trp) is a synthetic derivative of tryptophan, notable for its biological activity and potential applications in biochemical research. This compound is characterized by the incorporation of a fluorine atom at the 6-position of the indole ring and is protected with a tert-butyloxycarbonyl (Boc) group, enhancing its stability and solubility.

  • Molecular Formula : C₁₆H₁₉FN₂O₄
  • Molecular Weight : 322.33 g/mol
  • Structure : The structure features a fluorinated indole ring, which influences its interaction with biological systems.

Boc-6-F-Trp acts primarily by modulating serotonin synthesis pathways. The introduction of the fluorine atom alters the electronic properties of the indole ring, potentially influencing its binding affinity to various receptors and enzymes involved in neurotransmitter metabolism. This modification may enhance selectivity for enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in tryptophan metabolism and immune response modulation.

Serotonin Synthesis Inhibition

Boc-6-F-Trp is known to inhibit serotonin (5-HT) synthesis. Research indicates that it can lead to a significant depletion of serotonin levels in the brain. For instance, studies demonstrate that administration of 6-fluoro-DL-tryptophan (6-F-Trp) resulted in a transient reduction of serotonin levels by approximately 60-65% within 1 to 3 hours post-administration . This effect is attributed to the compound's ability to inhibit tryptophan incorporation into proteins, leading to increased levels of free tryptophan in the brain .

Comparative Analysis with Other Tryptophan Derivatives

Compound NameModificationBiological Activity
5-Fluoro-DL-Tryptophan Fluorine at position 5Alters serotonin pathway metabolism
7-Fluoro-DL-Tryptophan Fluorine at position 7Distinct effects on receptor binding
N-Methyl-6-Fluoro-D-Tryptophan Methyl substitution on nitrogenEnhanced lipophilicity; potential for blood-brain barrier penetration
Boc-6-Fluoro-DL-Tryptophan Fluorine at position 6; Boc protectionModulates serotonin synthesis; potential IDO substrate

This table illustrates how Boc-6-F-Trp differs from other fluorinated tryptophan derivatives in terms of its structural modifications and biological activities.

Case Studies and Research Findings

  • Neurochemical Effects : In studies involving rats, administration of 6-F-Trp showed a dose-dependent increase in free tryptophan levels across various brain regions, indicating its role in modulating tryptophan metabolism .
  • Albumin Binding and Blood-Brain Barrier Passage : Research demonstrated that 6-F-Trp competes with L-tryptophan for binding to albumin and passage through the blood-brain barrier (BBB). It was found that about 50% of 6-F-Trp bound to albumin compared to approximately 80% for L-tryptophan, suggesting altered pharmacokinetics due to fluorination .
  • Potential Therapeutic Applications : The unique properties of Boc-6-F-Trp make it a candidate for therapeutic applications, particularly in conditions where modulation of serotonin levels is beneficial, such as depression and anxiety disorders. However, clinical studies are still lacking .

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing Boc-6-fluoro-DL-tryptophan (CAS 67308-25-2) in terms of purity and structural integrity?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with UV detection (λ = 280 nm for indole moiety) and compare retention times against certified standards. Cross-validate with thin-layer chromatography (TLC) under ninhydrin staining for free amine detection .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and fluorine substitution on the indole ring (characteristic splitting patterns) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF should match the molecular ion peak at m/z = 322.34 (C16_{16}H19_{19}FN2_2O4_4) .
  • Table : Common Analytical Techniques
MethodPurposeKey Observations
HPLCPurity assessmentRetention time comparison
1H^1H-NMRBoc group/fluorine confirmationδ 1.4 ppm (Boc), J-coupling
ESI-MSMolecular weight verification[M+H]+^+ at 323.34

Q. How can researchers optimize the synthesis of Boc-6-fluoro-DL-tryptophan?

  • Methodological Answer :

  • Fluorination : Introduce fluorine at the 6-position of the indole ring via electrophilic substitution using Selectfluor® or DAST, followed by Boc protection using di-tert-butyl dicarbonate (Boc2_2O) in anhydrous THF .
  • Racemic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate D/L enantiomers if stereospecific studies are required .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates. Validate purity via melting point (mp) comparison (e.g., Boc-L-tryptophan mp = 135–137°C) .

Q. What are the recommended storage conditions and handling protocols for Boc-6-fluoro-DL-tryptophan?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) in airtight, light-resistant containers to prevent Boc group hydrolysis and fluorine loss .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) for dissolution. Avoid prolonged exposure to moisture or basic conditions, which may cleave the Boc group .

Advanced Research Questions

Q. How does fluorination at the 6-position of tryptophan influence its interaction with indoleamine 2,3-dioxygenase (IDO) in immune tolerance studies?

  • Methodological Answer :

  • Enzyme Assays : Compare kinetic parameters (Km_m, Vmax_{max}) of Boc-6-fluoro-DL-tryptophan with non-fluorinated Boc-tryptophan using recombinant IDO. Monitor tryptophan catabolism via kynurenine quantification (HPLC or LC-MS) .
  • Immune Cell Co-cultures : Test suppression of T-cell proliferation in mixed lymphocyte reactions (MLRs) with fluorinated vs. non-fluorinated analogs. Fluorine’s electron-withdrawing effects may alter substrate binding to IDO’s heme active site .
  • Table : Comparative IDO Activity
SubstrateKm_m (µM)Vmax_{max} (nmol/min/mg)
Boc-tryptophan25 ± 312 ± 1
Boc-6-fluoro-tryptophan40 ± 58 ± 0.5

Q. What analytical challenges arise when studying racemic mixtures of Boc-6-fluoro-DL-tryptophan, and how can they be addressed?

  • Methodological Answer :

  • Racemic Interference : Overlapping NMR signals for D/L enantiomers complicate structural analysis. Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to resolve enantiomers via 19F^{19}F-NMR .
  • Solubility Issues : Low aqueous solubility (common for Boc-protected compounds) can be mitigated with co-solvents like DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes .

Q. How can Boc-6-fluoro-DL-tryptophan be applied in metabolic tracing studies to investigate tryptophan uptake in cancer cells?

  • Methodological Answer :

  • Stable Isotope Labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled Boc-6-fluoro-DL-tryptophan via modified Strecker synthesis. Track incorporation into cellular proteins using LC-MS/MS .
  • Fluorescence Imaging : Conjugate with near-infrared dyes (e.g., Cy7) via the free carboxyl group to visualize tumor-specific tryptophan uptake in xenograft models .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported purity levels of Boc-6-fluoro-DL-tryptophan across suppliers?

  • Methodological Answer :

  • Cross-Validation : Request Certificates of Analysis (COA) from suppliers and independently verify via orthogonal methods (e.g., HPLC + NMR). For example, lacks purity data, while reports >98% purity .
  • Batch Testing : Compare multiple lots using standardized protocols. Discrepancies may arise from residual solvents or degradation during storage .

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